molecular formula C10H16O B12068205 2-Cyclohexen-1-one, 4-methyl-4-propyl- CAS No. 67672-74-6

2-Cyclohexen-1-one, 4-methyl-4-propyl-

Cat. No.: B12068205
CAS No.: 67672-74-6
M. Wt: 152.23 g/mol
InChI Key: WZPGBIYWYMLIEU-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-methyl-4-propyl- is an organic compound belonging to the class of cyclohexenones. It is characterized by a cyclohexene ring with a ketone functional group at the first position, a methyl group at the fourth position, and a propyl group also at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction .

Industrial Production Methods

Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 4-methyl-4-propyl-, often involves the catalytic oxidation of cyclohexene. This process typically uses hydrogen peroxide and vanadium catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones.

Scientific Research Applications

2-Cyclohexen-1-one, 4-methyl-4-propyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-propyl- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products, depending on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 4-methyl-4-propyl- is unique due to the presence of both a methyl and a propyl group at the fourth position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cyclohexenones.

Properties

CAS No.

67672-74-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-methyl-4-propylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3

InChI Key

WZPGBIYWYMLIEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(=O)C=C1)C

Origin of Product

United States

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